Hydroxymethylmaraviroc

Description

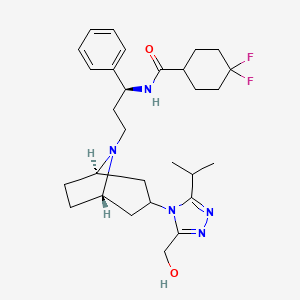

Structure

2D Structure

3D Structure

Properties

CAS No. |

2230267-78-2 |

|---|---|

Molecular Formula |

C29H41F2N5O2 |

Molecular Weight |

529.7 g/mol |

IUPAC Name |

4,4-difluoro-N-[(1S)-3-[(1S,5R)-3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-19(2)27-34-33-26(18-37)36(27)24-16-22-8-9-23(17-24)35(22)15-12-25(20-6-4-3-5-7-20)32-28(38)21-10-13-29(30,31)14-11-21/h3-7,19,21-25,37H,8-18H2,1-2H3,(H,32,38)/t22-,23+,24?,25-/m0/s1 |

InChI Key |

QYAXWUVUSZZECX-NPZNXQLHSA-N |

Isomeric SMILES |

CC(C)C1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Canonical SMILES |

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CO |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Hydroxymethylmaraviroc

Synthetic Routes and Preparation Methods for Hydroxymethylmaraviroc

This compound is primarily known as a metabolite of Maraviroc (B1676071), formed through in vivo or in vitro metabolic processes. scbt.comnih.gov The primary site of metabolism is the methyl group of the triazole moiety, which undergoes hydroxylation. nih.gov

One documented method for obtaining this compound is through biosynthesis. Research studies have utilized human liver microsomes to metabolize Maraviroc, leading to the formation of five distinct hydroxylated metabolites, including this compound. nih.gov This biosynthetic approach allows for the generation of the metabolite for identification and characterization using techniques like mass spectrometry and NMR spectroscopy. nih.gov While this method is effective for producing small quantities for analytical purposes, it is not suitable for large-scale production.

Although detailed, step-by-step chemical synthesis routes for this compound are not extensively published in academic literature, its commercial availability as a distinct chemical entity and reference standard implies that scalable synthetic pathways have been developed. pharmaffiliates.comlgcstandards.com These methods likely involve multi-step organic synthesis, potentially starting from Maraviroc itself or one of its synthetic precursors. google.com The synthesis would require a regioselective hydroxylation or the introduction of a protected hydroxymethyl group onto the triazole ring during the construction of the Maraviroc scaffold. The compound is also classified as a chiral reagent, where its specific stereochemistry and hydroxymethyl group can be leveraged in asymmetric synthesis to improve reaction kinetics and selectivity. scbt.com

Preparation of Reference Standards and Deuterated Analogs for Research

The availability of highly purified reference standards is critical for the accurate quantification and identification of drug metabolites and impurities in pharmaceutical products and biological samples. nih.gov this compound is available as a reference standard, which is used in analytical method development, validation, and quality control applications for Maraviroc. pharmaffiliates.com

For advanced research, particularly in pharmacokinetic studies and mass spectrometry-based assays, stable isotope-labeled internal standards are indispensable. Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), are ideal for this purpose. The deuterated version, 3-Hydroxymethyl Maraviroc-d6, has been synthesized and is commercially available. pharmaffiliates.comfinetechnology-ind.com The inclusion of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the non-deuterated analyte in mass spectrometry, which helps to mitigate matrix effects and improve analytical accuracy. The synthesis of such deuterated compounds can be achieved through various methods, including the use of deuterated starting materials or through H-D exchange reactions catalyzed by metals like palladium. beilstein-journals.orgmdpi.comnih.gov

| Property | This compound | 3-Hydroxymethyl Maraviroc-d6 |

|---|---|---|

| CAS Number | 1217535-55-1 | 1217536-16-7 |

| Molecular Formula | C₂₉H₄₁F₂N₅O₂ | C₂₉H₃₅D₆F₂N₅O₂ |

| Molecular Weight | 529.68 g/mol | 535.70 g/mol |

| Primary Use | Metabolite, Reference Standard, Chiral Reagent | Isotopically Labeled Reference Standard |

Optimization of Synthetic Methodologies for Academic Investigation

The optimization of synthetic pathways is a crucial aspect of chemical research, aiming to improve reaction efficiency, reduce costs, enhance product purity, and ensure environmental sustainability. mdpi.comfrontiersin.org While specific studies detailing the optimization of this compound synthesis are not prominent, general principles of process optimization are highly relevant. For a complex molecule like this, academic and industrial investigations would focus on several key areas.

One primary goal is to maximize yield while minimizing the formation of byproducts. This can involve screening different catalysts, solvents, and reaction conditions (e.g., temperature and pressure). For instance, in syntheses involving multiple steps, such as the preparation of Maraviroc and its derivatives, avoiding harsh reagents or conditions that could lead to decomposition or side reactions is critical. mdpi.comresearchgate.net

Another focus is the development of cost-effective and scalable processes. This involves using readily available starting materials and avoiding expensive or hazardous reagents and complex purification techniques like column chromatography. mdpi.com The use of this compound as a chiral reagent in asymmetric synthesis highlights the need for an efficient and optimized synthetic route. scbt.com An optimized synthesis would ensure a reliable supply of this high-value reagent for research into stereoselective transformations. scbt.com

Modern approaches to synthesis optimization increasingly leverage computational tools and artificial intelligence to predict reaction outcomes and identify novel, more efficient synthetic routes, which can accelerate the development process and reduce reliance on empirical trial-and-error experimentation.

Metabolic Formation and Biotransformation of Hydroxymethylmaraviroc

Enzymatic Pathways and Metabolite Formation in In Vitro Biological Systems

The formation of Hydroxymethylmaraviroc is a result of oxidative metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific enzymes responsible for the biotransformation of maraviroc (B1676071) into its hydroxylated derivatives.

Research has shown that maraviroc is metabolized to five distinct hydroxylated metabolites. nih.gov The sites of this metabolic activity include the 2- and 3-positions of the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety. nih.gov The formation of this compound, which involves the hydroxylation of the methyl group on the triazole ring, is almost exclusively catalyzed by CYP3A4. nih.gov

In contrast, the formation of other hydroxylated metabolites, such as (1S,2S)-2-OH-maraviroc, which is the main metabolite, is significantly influenced by CYP3A5. nih.gov In liver microsomes from donors with the CYP3A51/1 genotype, CYP3A5 contributed to approximately 40% of the formation of this primary metabolite. nih.gov This differential role of CYP3A isoforms highlights the complexity of maraviroc's metabolic profile.

Table 1: Contribution of CYP3A4 and CYP3A5 to the Formation of Maraviroc Metabolites

| Metabolite | Primary Enzyme | Notes |

| This compound | CYP3A4 | Formation is almost exclusively metabolized by this enzyme. nih.gov |

| (1S,2S)-2-OH-maraviroc | CYP3A4 and CYP3A5 | CYP3A5 contributes significantly, especially in individuals with the CYP3A51/1 genotype. nih.gov |

| Other hydroxylated metabolites | CYP3A4 | Primarily metabolized by this enzyme. nih.gov |

In vitro studies have suggested a minor role for other CYP isoforms, such as CYP2D6, in the metabolism of maraviroc. drugbank.com However, their contribution is considered minimal compared to that of the CYP3A subfamily. The primary route of metabolism for maraviroc is oxidation, leading to various hydroxylated and N-dealkylated products.

While specific details on the glucuronidation of this compound are not extensively documented, it is a common metabolic pathway for hydroxylated compounds. Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs) and serves to increase the water solubility of metabolites, facilitating their excretion. mtroyal.ca

Preclinical studies have been conducted in various animal species, including mice, rats, dogs, and cynomolgus monkeys, to evaluate the metabolism and pharmacokinetics of maraviroc. rsc.org These studies have generally shown that these species are useful models for predicting human metabolism, as the major metabolic pathways of maraviroc are represented in these animals. rsc.org

Metabolite profiling across species has revealed a high degree of structural consistency in the products of oxidative metabolism. medscape.com The major circulating components in plasma across species, including humans, are unchanged maraviroc and the secondary amine metabolite (UK-408,027). drugbank.com Several mono-oxidation products have also been detected in all species. drugbank.com

Table 2: Summary of Maraviroc Metabolism Across Species

| Species | Key Metabolic Pathways | Relevance to Human Metabolism |

| Mouse | Oxidative metabolism | Major pathways are represented. rsc.org |

| Rat | Oxidative metabolism | Useful model for general pharmacokinetics. drugbank.comrsc.org |

| Dog | Oxidative metabolism | Considered a useful model. drugbank.comrsc.org |

| Cynomolgus Monkey | Oxidative metabolism | Considered a useful model. drugbank.comrsc.org |

Identification of Metabolic "Soft Spots" and Potential Chemical Liabilities within the this compound Structure

The available scientific literature primarily focuses on the metabolic "soft spots" of the parent compound, maraviroc, rather than its individual metabolites such as this compound. The sites of metabolism on maraviroc, which include the 4,4-difluorocyclohexyl moiety and the methyl group of the triazole moiety, are considered the metabolic "soft spots" of the parent drug. nih.gov

In Vitro Metabolism-Guided Strategies for Chemical Modifications in Related Compounds

The development of maraviroc involved extensive medicinal chemistry efforts to optimize its metabolic stability and pharmacokinetic profile. nih.gov The identification of metabolic "soft spots" on the initial lead compounds guided the synthesis of numerous analogs to improve properties such as metabolic stability and reduce off-target effects. nih.gov

While there is no specific information in the reviewed literature detailing how the metabolic profile of this compound has directly guided the chemical modification of related compounds, the general principles of metabolism-guided drug design are applicable. Understanding that the methyl group of the triazole moiety is a site of metabolism by CYP3A4 could, in principle, inform strategies to block this metabolic pathway in the design of new analogs. Such strategies might include deuteration of the methyl group or its replacement with a less metabolically labile group to enhance the compound's half-life and reduce metabolic clearance. However, specific examples of this being applied based on the metabolism to this compound are not documented.

Molecular Interactions and Biological Activity of Hydroxymethylmaraviroc

In Vitro Receptor Binding and Target Engagement Studies

Hydroxymethylmaraviroc is a primary metabolite of Maraviroc (B1676071), a potent antagonist of the C-C chemokine receptor type 5 (CCR5). nih.gov The CCR5 receptor is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. nih.govresearchgate.net The antagonistic activity of compounds like Maraviroc and its metabolites is their ability to bind to the CCR5 receptor, inducing a conformational change that prevents the viral surface protein gp120 from interacting with it, thereby blocking viral entry. researchgate.net

Table 1: Comparative CCR5 Antagonistic Activity

| Compound | Target | Activity Metric | Reported Value (nM) |

|---|---|---|---|

| Maraviroc | CCR5 | IC50 | 1.4 researchgate.net |

This table presents data for related CCR5 antagonists to provide context for the expected potency range. Specific IC50 values for this compound are not widely published.

The selectivity of a drug candidate is a critical aspect of its preclinical profile, as binding to unintended biological targets ("off-targets") can lead to adverse effects. For the parent compound, Maraviroc, a significant challenge during its development was overcoming affinity for the hERG potassium channel, a common off-target for many drugs that can lead to cardiac toxicity. nih.gov High-throughput binding assays were employed to screen and optimize lead compounds to ensure high selectivity for CCR5 over hERG. nih.gov

For this compound, as a metabolite, its off-target profile is also of considerable interest. The introduction of a polar hydroxymethyl group generally increases the hydrophilicity of a compound. This modification can potentially reduce binding to hydrophobic off-targets. However, it could also introduce new interactions with other proteins. Comprehensive off-target profiling, typically conducted using a panel of receptors, enzymes, and ion channels, is necessary to fully characterize the selectivity of this compound. Such studies help to build a complete picture of the compound's potential for unintended biological effects. nih.gov

Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Analysis of this compound

Structure-activity relationship (SAR) analysis is fundamental to understanding how a molecule's chemical structure dictates its biological function. drugdesign.orgnih.gov In the case of CCR5 antagonists, specific structural features are known to be crucial for high-affinity binding. Maraviroc binds within a hydrophobic pocket formed by the transmembrane helices of the CCR5 receptor. researchgate.net

The transformation of Maraviroc to this compound involves the addition of a hydroxyl (-OH) group. This modification can have several impacts on biological activity:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming a new interaction with amino acid residues in the CCR5 binding pocket, which could either enhance or decrease binding affinity.

Conformation: The presence of the new functional group might alter the preferred conformation of the molecule, affecting its fit within the receptor.

SAR studies on related compounds have shown that even small structural changes can significantly impact potency. nih.govmdpi.com For instance, the presence and position of hydroxyl groups on a phenolic ring have been identified as critical for the synergistic anticancer effects of certain compounds. nih.govmdpi.com Similarly, the hydroxymethyl group on Maraviroc is a key structural determinant of its metabolite's activity profile.

The structure-metabolism relationship (SMR) links a compound's chemical structure to its metabolic fate. nih.gov Maraviroc is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP3A5. researchgate.net The formation of this compound is a result of oxidative metabolism by these enzymes. researchgate.net

Studies have shown that (1S,2S)-2-OH-Maraviroc is the main metabolite, and its formation is significantly contributed by CYP3A5. researchgate.net The chemical structure of Maraviroc presents several sites susceptible to metabolic attack. The preference for hydroxylation at a specific position is determined by the electronic properties and steric accessibility of that site, as well as its orientation within the enzyme's active site. nih.govsemanticscholar.org Understanding these relationships is crucial for predicting the metabolic pathways of new drug candidates and for designing molecules with improved metabolic stability. nih.gov

Table 2: Metabolic Profile of Maraviroc

| Parent Compound | Primary Metabolizing Enzymes | Major Metabolite |

|---|

Computational Modeling and In Silico Prediction of Drug-Target Interactions Involving this compound

Computational modeling has become an indispensable tool in drug discovery for predicting and analyzing drug-target interactions at the molecular level. nih.govnih.gov Techniques like molecular docking and molecular dynamics simulations are used to model the binding of a ligand, such as this compound, to its receptor target, CCR5. drugtargetreview.com

These models rely on the three-dimensional structures of the receptor and the ligand. For CCR5, homology models and, more recently, cryo-electron microscopy structures have provided detailed insights into the binding pocket. mdpi.com In silico studies can predict the binding mode of this compound within this pocket, identifying key interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

By comparing the computational models of Maraviroc and this compound, researchers can gain a deeper understanding of the SAR. For example, a model could predict whether the hydroxymethyl group forms a favorable new hydrogen bond with a residue like Tyr37 or Glu283 in the CCR5 binding site, which are known to be important for the binding of other CCR5 antagonists. researchgate.net These computational predictions can then guide the synthesis and testing of new analogues with potentially improved properties. mdpi.com

Analytical Methodologies for the Characterization and Quantification of Hydroxymethylmaraviroc

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for isolating Hydroxymethylmaraviroc from its parent drug, Maraviroc (B1676071), and other related substances or endogenous components in biological samples. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used techniques, offering high resolution and efficiency.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a stability-indicating HPLC method is crucial for resolving this compound from Maraviroc and its potential degradation products. A typical reversed-phase HPLC (RP-HPLC) method employs a C18 column, which provides excellent separation for moderately polar compounds like this compound.

Method development involves a systematic optimization of several parameters to achieve the desired separation. This includes the selection of the stationary phase, mobile phase composition, pH, and column temperature. For instance, a method developed for Maraviroc and its impurities utilized a Waters X-Bridge C18 column (250 mm x 4.6 mm, 5 µm particle size). rasayanjournal.co.in The separation was achieved using a gradient elution with a mobile phase consisting of a phosphate (B84403) buffer and methanol. rasayanjournal.co.in The UV detection wavelength is often set around 210 nm to ensure adequate sensitivity for both the parent drug and its metabolites. rasayanjournal.co.in

The following table summarizes typical parameters for HPLC method development for Maraviroc and its related compounds, including this compound.

| Parameter | Condition | Rationale |

| Stationary Phase | C18 (e.g., Waters X-Bridge) | Provides good retention and separation for Maraviroc and its metabolites. |

| Mobile Phase A | Potassium dihydrogen orthophosphate buffer | Controls pH and ensures good peak shape for ionizable compounds. |

| Mobile Phase B | Methanol or Acetonitrile (B52724) | Organic modifier to elute compounds from the reversed-phase column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities within a reasonable timeframe. |

| Flow Rate | 0.8 - 1.5 mL/min | Optimized for efficiency and resolution on a standard analytical column. rasayanjournal.co.in |

| Column Temperature | Ambient to 45°C | Can be adjusted to fine-tune selectivity and improve peak shape. rasayanjournal.co.in |

| Detection | UV at 210 nm | Wavelength at which Maraviroc and its impurities show significant absorbance. rasayanjournal.co.in |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. UPLC systems operate at higher pressures and are well-suited for the rapid quantification of drugs and metabolites in biological fluids.

UPLC methods, often coupled with mass spectrometry, are frequently used for the bioanalysis of Maraviroc and its metabolites. mdpi.com A validated UPLC method for Maraviroc in active pharmaceutical ingredients and its impurities demonstrated superior separation performance. longdom.org These methods often employ columns such as the Acquity UPLC BEH C18 or X bridge C18 (50 x 4.6 mm, 2.5µ) and utilize gradient elution with mobile phases composed of aqueous buffers (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile. nih.gov The shorter column lengths and smaller particle sizes in UPLC allow for significantly reduced run times compared to conventional HPLC. nih.gov

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of drug metabolites, providing high sensitivity and selectivity, as well as crucial structural information. When coupled with liquid chromatography (LC-MS), it becomes a powerful platform for both identifying and quantifying compounds like this compound.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification and Profiling

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of drugs and metabolites in complex matrices. harvard.edunih.govresearchgate.netnih.gov This technique involves the selection of a specific precursor ion (the molecular ion of the analyte), its fragmentation through collision-induced dissociation (CID), and the detection of specific product ions. youtube.com This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. The fragmentation of this precursor ion in the collision cell generates characteristic product ions that are unique to the structure of this compound. By monitoring specific precursor-to-product ion transitions, analysts can selectively quantify this compound even in the presence of interfering substances. While specific transitions for this compound are established during method development, they are based on the fragmentation patterns of the Maraviroc structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). longdom.orgbioanalysis-zone.commeasurlabs.comresearchgate.netazolifesciences.com This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in metabolite identification. bioanalysis-zone.commeasurlabs.com For this compound, HRMS can confirm the addition of an oxygen atom to the parent Maraviroc molecule.

The ability of HRMS to distinguish between ions with very similar mass-to-charge ratios is essential for resolving potential isobaric interferences in complex samples. longdom.org This technique is particularly valuable during drug metabolism studies to confidently identify novel metabolites and elucidate their structures.

Spectroscopic and Other Advanced Analytical Techniques for Comprehensive Characterization

While chromatography and mass spectrometry are the primary tools for the separation and quantification of this compound, spectroscopic techniques are vital for the definitive structural elucidation of metabolites, especially when authentic standards are unavailable.

One of the key metabolites of Maraviroc is formed through hydroxylation at the methyl of the triazole moiety, resulting in this compound. nih.gov The structural identification of such biosynthesized metabolites has been accomplished using a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govbohrium.com NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of the site of metabolic modification. Infrared (IR) spectroscopy can also be employed to identify the presence of specific functional groups, such as the newly introduced hydroxyl group in this compound. mdpi.comnih.gov These advanced spectroscopic methods, often used in conjunction, provide a comprehensive characterization of the metabolite's structure.

Development and Validation of Analytical Methods for In Vitro and Preclinical Biological Matrices

The quantitative analysis of this compound, a principal metabolite of maraviroc, in in vitro and preclinical biological matrices is fundamental for characterizing its metabolic profile and pharmacokinetic properties. The development and validation of robust bioanalytical methods are imperative to ensure the accuracy and reliability of the data generated from these studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and throughput.

Method Development

The development of an LC-MS/MS method for this compound quantification involves the meticulous optimization of several key parameters to achieve the desired sensitivity, accuracy, and precision.

Sample Preparation: The initial and critical step in the bioanalytical workflow is the efficient extraction of this compound from complex biological matrices such as plasma, liver microsomes, and hepatocytes. The primary objective is to remove endogenous interferences like proteins and phospholipids (B1166683) that can suppress the ionization of the analyte and compromise the integrity of the analytical column. Common extraction techniques employed include:

Protein Precipitation (PPT): This is a straightforward and widely used method involving the addition of an organic solvent, typically acetonitrile or methanol, to the biological sample. This process denatures and precipitates proteins, which are then separated by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed.

Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT. It involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent based on its physicochemical properties.

Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate the analyte from the matrix. It can effectively remove interfering substances and concentrate the analyte, leading to enhanced sensitivity.

The choice of the extraction method depends on the required sensitivity, the nature of the biological matrix, and the physicochemical properties of this compound.

Chromatographic Separation: Achieving efficient chromatographic separation is crucial to resolve this compound from its parent drug, maraviroc, other potential metabolites, and endogenous matrix components. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are commonly employed. Key chromatographic parameters that are optimized include:

Analytical Column: C18 columns are widely used for the separation of small molecules like this compound. The choice of column chemistry, particle size, and dimensions influences the resolution, peak shape, and analysis time.

Mobile Phase: A combination of an aqueous phase (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent (such as acetonitrile or methanol) is used. Gradient elution, where the proportion of the organic solvent is varied during the run, is frequently utilized to achieve optimal separation of multiple analytes with different polarities.

Flow Rate: The flow rate of the mobile phase affects the analysis time and chromatographic resolution.

Mass Spectrometric Detection: Tandem mass spectrometry, particularly with a triple quadrupole mass spectrometer, is the detector of choice for quantitative bioanalysis. The instrument is typically operated in the positive electrospray ionization (ESI) mode. The optimization of mass spectrometric parameters includes:

Selection of Precursor and Product Ions: For quantification, the multiple reaction monitoring (MRM) mode is used. This involves selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions that are generated upon fragmentation in the collision cell. This highly selective detection method minimizes interferences from other compounds in the matrix.

Optimization of MS Parameters: Parameters such as declustering potential, collision energy, and cell exit potential are optimized to maximize the signal intensity of the analyte.

An internal standard (IS), which is a compound structurally similar to the analyte (ideally a stable isotope-labeled version of this compound), is added to all samples, including calibrators and quality controls. The IS helps to correct for variability in sample preparation and instrument response.

Method Validation

Once the analytical method is developed, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. The validation is performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA). The key validation parameters include:

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug, other metabolites, and endogenous matrix components, is assessed.

Linearity and Range: The linearity of the method is evaluated by analyzing a series of calibration standards over a defined concentration range. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve is typically fitted with a linear regression model.

Accuracy and Precision: Intra-day and inter-day accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day and on different days, respectively. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (RSD).

Recovery: The extraction recovery of the analyte from the biological matrix is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample.

Matrix Effect: The effect of the biological matrix on the ionization of the analyte is evaluated to ensure that it does not interfere with the quantification.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is assessed. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at the storage temperature.

The acceptance criteria for these validation parameters are predefined based on regulatory guidelines.

Detailed Research Findings

While specific validated methods for this compound are not extensively published, the principles of bioanalytical method development and validation for similar metabolites are well-established. The following tables provide a representative summary of the typical parameters and acceptance criteria for a validated LC-MS/MS method for the quantification of a metabolite like this compound in preclinical plasma and in vitro matrices.

Table 1: Typical Chromatographic and Mass Spectrometric Conditions

| Parameter | Typical Condition |

| Chromatography | |

| Instrument | UHPLC System |

| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 2: Representative Method Validation Summary

| Validation Parameter | Concentration Level | Acceptance Criteria | Typical Result |

| Linearity | 1 - 1000 ng/mL | r² ≥ 0.99 | 0.998 |

| Intra-day Precision (%RSD) | LQC (3 ng/mL) | ≤ 15% | 4.5% |

| MQC (100 ng/mL) | ≤ 15% | 3.2% | |

| HQC (800 ng/mL) | ≤ 15% | 2.8% | |

| Intra-day Accuracy (%) | LQC (3 ng/mL) | 85 - 115% | 102.1% |

| MQC (100 ng/mL) | 85 - 115% | 98.7% | |

| HQC (800 ng/mL) | 85 - 115% | 101.5% | |

| Inter-day Precision (%RSD) | LQC (3 ng/mL) | ≤ 15% | 6.1% |

| MQC (100 ng/mL) | ≤ 15% | 4.8% | |

| HQC (800 ng/mL) | ≤ 15% | 4.2% | |

| Inter-day Accuracy (%) | LQC (3 ng/mL) | 85 - 115% | 104.3% |

| MQC (100 ng/mL) | 85 - 115% | 99.5% | |

| HQC (800 ng/mL) | 85 - 115% | 102.8% | |

| Extraction Recovery (%) | LQC (3 ng/mL) | Consistent and reproducible | 88.2% |

| MQC (100 ng/mL) | Consistent and reproducible | 91.5% | |

| HQC (800 ng/mL) | Consistent and reproducible | 90.7% | |

| Matrix Effect (%) | LQC (3 ng/mL) | RSD ≤ 15% | 7.3% |

| HQC (800 ng/mL) | RSD ≤ 15% | 6.5% | |

| Stability (Freeze-Thaw, 3 cycles) | LQC (3 ng/mL) | % Change ≤ 15% | -5.8% |

| HQC (800 ng/mL) | % Change ≤ 15% | -4.1% | |

| Stability (Short-term, 24h at RT) | LQC (3 ng/mL) | % Change ≤ 15% | -3.2% |

| HQC (800 ng/mL) | % Change ≤ 15% | -2.5% | |

| Stability (Long-term, 30 days at -80°C) | LQC (3 ng/mL) | % Change ≤ 15% | -7.4% |

| HQC (800 ng/mL) | % Change ≤ 15% | -6.9% |

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation; RT: Room Temperature.

Preclinical Research Applications and Mechanistic Studies Involving Hydroxymethylmaraviroc

In Vitro Cellular Assays for Investigating Specific Molecular Mechanisms

In vitro cellular assays are fundamental in elucidating the molecular mechanisms of action and potential interactions of drug metabolites like Hydroxymethylmaraviroc. These assays utilize cultured cells to investigate specific biological processes in a controlled environment.

While specific studies focusing solely on this compound are not extensively detailed in publicly available literature, the formation of this metabolite from its parent compound, Maraviroc (B1676071), has been a subject of in vitro investigation. The metabolic clearance of Maraviroc is almost exclusively mediated by the cytochrome P450 enzyme CYP3A4. nih.gov In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in identifying CYP3A4 as the major enzyme responsible for Maraviroc's metabolism, which leads to the formation of this compound among other oxidative metabolites. nih.govnih.gov

Kinetic studies in human liver microsomes have characterized the formation of a major N-dealkylated metabolite of Maraviroc, with a Michaelis-Menten constant (Km) of 21 µM and a maximum velocity (Vmax) of 0.45 pmol/pmol CYP/min. nih.gov Further characterization using recombinant CYP3A4 yielded a Km of 13 µM and a Vmax of 3 pmol/pmol CYP/min for the same N-dealkylation reaction. nih.gov While these kinetics are for a different metabolite, they illustrate the type of data generated in such in vitro assays to understand the formation of metabolites like this compound.

Table 1: In Vitro Systems for Studying Maraviroc Metabolism

| In Vitro System | Application | Key Findings Related to this compound Formation |

|---|---|---|

| Human Liver Microsomes (HLMs) | Identification of metabolizing enzymes, kinetic analysis | CYP3A4 is the primary enzyme responsible for Maraviroc metabolism. nih.govnih.gov |

Ex Vivo Tissue Perfusion Studies for Metabolic Pathway Elucidation

Ex vivo tissue perfusion studies, particularly using liver models, offer a bridge between in vitro and in vivo research. These studies maintain the architecture and physiological functions of an organ, allowing for a more integrated assessment of metabolic pathways.

Specific ex vivo tissue perfusion studies detailing the metabolic pathway elucidation of this compound have not been prominently reported. However, the general methodology is well-established for investigating the metabolism of xenobiotics. Such studies would typically involve perfusing an isolated animal or human liver with a solution containing Maraviroc and analyzing the perfusate and bile for the presence and quantity of its metabolites, including this compound. This approach would provide valuable data on the hepatic first-pass metabolism and biliary excretion of the parent drug and its metabolites.

Mechanistic In Vivo Animal Studies (Non-Efficacy)

In vivo animal studies are indispensable for understanding the disposition (absorption, distribution, metabolism, and excretion - ADME) of a drug and its metabolites in a whole-organism context.

Investigating this compound Disposition in Preclinical Animal Models

Comparative Metabolism Studies Across Preclinical Species

Comparative metabolism studies are essential for selecting the appropriate animal species for nonclinical safety testing by ensuring that the metabolic profile in the chosen species is qualitatively similar to that in humans. bioivt.com

For Maraviroc, in vitro comparative metabolism studies are performed on animal species intended for pivotal studies and on human material to determine the relevance of the toxicological data. europa.eu The goal is to identify any significant differences in metabolic pathways between animals and humans. europa.eu While detailed comparative data for this compound formation across different preclinical species are not extensively published, the general approach involves incubating Maraviroc with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, and human) and comparing the resulting metabolite profiles. europa.eueuropa.eu

These studies have shown that for many compounds, there are species-specific differences in the activity of CYP enzymes, which can lead to quantitative and sometimes qualitative differences in metabolite formation. nih.gov For instance, the expression and activity of CYP3A isoforms can vary significantly between humans and common preclinical species, potentially impacting the rate of this compound formation.

Table 2: Preclinical Species Used in Drug Metabolism Studies

| Species | Rationale for Use | Considerations for Maraviroc Metabolism |

|---|---|---|

| Rat | Commonly used rodent species for toxicology studies. | Differences in CYP3A activity compared to humans. nih.gov |

| Dog | Commonly used non-rodent species for toxicology studies. | Differences in CYP3A activity compared to humans. nih.gov |

Future Research Directions and Unanswered Questions for Hydroxymethylmaraviroc

Exploration of Novel Metabolic Pathways and Enzymes Affecting Hydroxymethylmaraviroc Formation or Degradation

The formation of this compound from Maraviroc (B1676071) is known to be primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and, to a lesser extent, CYP3A5. nih.govmdpi.com This process involves the hydroxylation of the methyl group on the triazole moiety of the Maraviroc molecule. nih.gov While the central role of CYP3A4 is well-established, several unanswered questions remain, paving the way for future investigations. nih.gov

Future research should aim to explore the potential involvement of other CYP isoforms or non-CYP enzymes in the formation of this compound, particularly under conditions of CYP3A4 inhibition or in individuals with genetic polymorphisms affecting CYP3A4/5 activity. Furthermore, the metabolic fate of this compound itself is not well-documented. It is crucial to identify the enzymes responsible for its further degradation or potential conjugation. Understanding these pathways could reveal possibilities of drug-drug interactions previously unconsidered, especially with medications that are substrates, inhibitors, or inducers of these alternative enzymatic pathways.

| Research Question | Potential Enzymes/Pathways to Investigate | Rationale |

| Are other enzymes involved in this compound formation? | Other CYP isoforms (e.g., CYP2D6, CYP2C9), Flavin-containing monooxygenases (FMOs) | To understand metabolic shunting in cases of CYP3A4 compromise. |

| What is the metabolic fate of this compound? | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs) | To identify potential conjugation pathways and subsequent metabolites. |

| Do genetic polymorphisms in metabolizing enzymes impact this compound levels? | Variants of CYP3A4, CYP3A5, and other identified enzymes | To assess inter-individual variability in metabolite exposure. |

Advanced Structural Elucidation of Minor Metabolites and Conjugates of this compound

While this compound is a major metabolite, the complete metabolic profile of Maraviroc likely includes a variety of minor metabolites and conjugates derived from both the parent drug and its primary metabolites. Advanced analytical techniques could be employed to identify and structurally characterize these low-abundance compounds.

The application of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy will be instrumental in this endeavor. These techniques can provide detailed information on the elemental composition, fragmentation patterns, and three-dimensional structure of novel metabolites. Identifying these minor products, including potential glucuronide or sulfate (B86663) conjugates of this compound, would offer a more complete picture of Maraviroc's biotransformation and could uncover metabolites with unexpected biological activities or toxicities.

Deeper Investigation into the Molecular Pharmacodynamics of this compound

This compound is generally reported to be an inactive metabolite. nih.gov However, a thorough investigation into its molecular pharmacodynamics is warranted to confirm this and to explore any potential residual or alternative biological activity. Future studies should focus on quantifying the binding affinity of this compound for the CCR5 receptor and comparing it to that of Maraviroc.

| Parameter | Method of Investigation | Significance |

| CCR5 Receptor Binding Affinity | Radioligand binding assays, Surface plasmon resonance (SPR) | To quantify any residual activity at the primary target. |

| Functional Antagonism at CCR5 | Chemotaxis assays, HIV entry assays | To determine the functional consequence of any receptor binding. |

| Off-Target Binding | Receptor screening panels | To identify potential interactions with other cellular targets. |

Development of Novel Synthetic Analogs Based on the this compound Scaffold for Further Research

The structure of this compound, with its introduced hydroxyl group, presents an opportunity for the development of novel synthetic analogs. This functional group can serve as a handle for further chemical modifications, allowing for the creation of a library of related compounds.

These new analogs could be designed to explore the structure-activity relationships around the triazole moiety of the Maraviroc scaffold. For instance, derivatization of the hydroxyl group could modulate properties such as solubility, metabolic stability, and receptor binding affinity. Such studies could lead to the discovery of new CCR5 antagonists with improved pharmacokinetic or pharmacodynamic profiles or even compounds with entirely new biological activities.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biotransformation and Biological Role

A systems-level understanding of the role of this compound can be achieved through the integration of various "omics" data. This approach would involve combining genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of Maraviroc metabolism and its consequences.

For example, genomic data can identify genetic variants in metabolizing enzymes that influence the rate of this compound formation. Transcriptomic and proteomic analyses can reveal changes in the expression of these enzymes in response to Maraviroc treatment or other stimuli. Metabolomics can provide a snapshot of the levels of this compound and other related metabolites in biological samples. By integrating these datasets, researchers can gain a holistic view of the factors that govern the biotransformation of Maraviroc and the potential downstream biological effects of its metabolites.

Q & A

Q. How to align this compound research with ICH-GCP guidelines for translational studies?

- Compliance Checklist :

- Document informed consent processes for human tissue use (e.g., PBMC donors).

- Archive raw data (e.g., chromatograms, flow cytometry FCS files) for 15 years post-trial.

- Pre-register animal studies in PREPARE or SYRCLE to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.